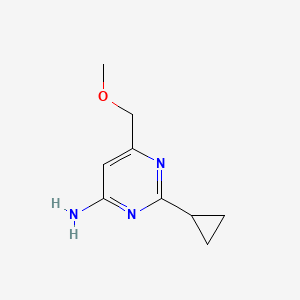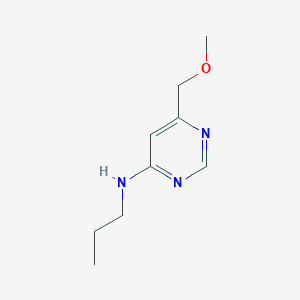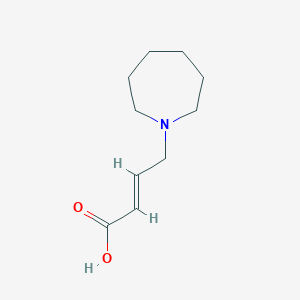![molecular formula C10H12Cl2N2 B1466735 1-[(3,5-Dichlorophenyl)methyl]azetidin-3-amine CAS No. 1480510-81-3](/img/structure/B1466735.png)
1-[(3,5-Dichlorophenyl)methyl]azetidin-3-amine
Overview
Description
1-[(3,5-Dichlorophenyl)methyl]azetidin-3-amine, also known as 1-[(3,5-dichlorophenyl)methyl]-3-azetidinamine or 1-DCPA, is an organic compound belonging to the class of azetidines and is a member of the azetidine family. 1-DCPA is a colorless, odorless, and crystalline solid at room temperature, with a melting point of 85°C. It is soluble in water and other polar solvents, and is used in a wide range of scientific research applications.
Scientific Research Applications
Azetidine Derivatives Synthesis and Applications
Azetidine and its derivatives, including those related to 1-[(3,5-Dichlorophenyl)methyl]azetidin-3-amine, have been extensively studied for their diverse applications in scientific research. Azetidines are recognized for their stability and reactivity, which allows for a variety of chemical transformations. The synthesis of azetidines from acyclic precursors and their subsequent conversion into a range of cyclic products, such as piperidines and pyrrolidines, highlights their versatility. Additionally, azetidines serve as precursors for β-lactams, which are crucial for the development of antimicrobial agents and other pharmacologically active compounds. This includes compounds with applications as cholesterol absorption inhibitors and anticancer agents, showcasing the broad impact of azetidine derivatives in medicinal chemistry and drug development (Singh, D’hooghe, & Kimpe, 2008).
Pharmacological Potential of Azetidine Derivatives
The pharmacological evaluation of azetidine-2-one derivatives and related structures has demonstrated significant potential. These compounds have been explored for their antibacterial and antifungal activities, indicating their importance in addressing microbial resistance issues. The synthesis of novel azetidin-2-ones and their biological evaluation suggest a promising avenue for the development of new antimicrobial agents. Furthermore, certain azetidine derivatives have been investigated for their anti-inflammatory properties, contributing to the search for novel therapeutic options for inflammation-related disorders (Sharma, Maheshwari, & Bindal, 2013).
Azetidine in Antimicrobial and Anticancer Research
Azetidine derivatives have also been synthesized for the purpose of evaluating their antimicrobial activity, with some compounds showing potent results against a variety of microbial strains. This highlights the potential of azetidine-based compounds in combating infectious diseases and the importance of structural modifications to enhance their efficacy. Additionally, the exploration of azetidine-2-one derivatives for anticancer activities opens new pathways for the development of anticancer therapeutics, underscoring the versatility and significance of azetidine derivatives in pharmaceutical research (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
properties
IUPAC Name |
1-[(3,5-dichlorophenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c11-8-1-7(2-9(12)3-8)4-14-5-10(13)6-14/h1-3,10H,4-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQOPZPMHXSSJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC(=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[Benzyl(methyl)amino]-2,2-dimethylpropanal](/img/structure/B1466661.png)

![3-[(2-Furylmethyl)thio]pyrrolidine](/img/structure/B1466664.png)

![2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine](/img/structure/B1466666.png)

![[1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1466671.png)
![N-{2-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1466672.png)
amine](/img/structure/B1466674.png)
